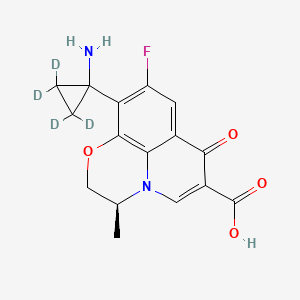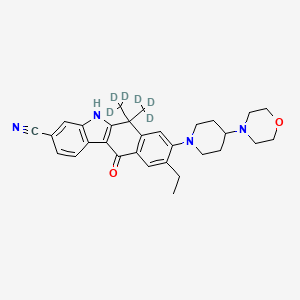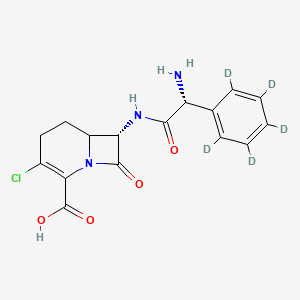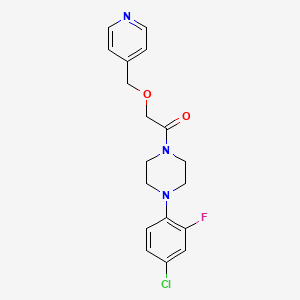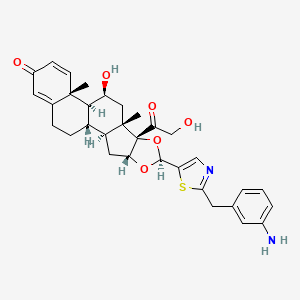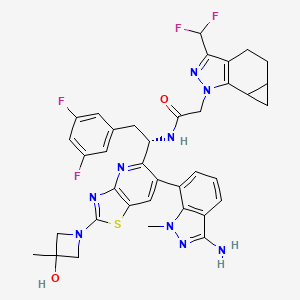
Hiv-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hiv-IN-1 is a novel inhibitor targeting the integrase enzyme of the human immunodeficiency virus type 1 (HIV-1). Integrase is a crucial enzyme that facilitates the integration of viral DNA into the host genome, a necessary step for viral replication. By inhibiting this enzyme, this compound disrupts the replication cycle of HIV-1, making it a promising candidate for antiretroviral therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hiv-IN-1 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of diketo acid moieties, which are essential for the inhibitory activity against integrase. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are employed to achieve efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions: Hiv-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Hiv-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of enzyme inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of integrase in the HIV-1 life cycle and to investigate potential resistance mechanisms.
Medicine: Investigated as a potential therapeutic agent for the treatment of HIV-1 infection, particularly in cases where resistance to existing drugs has developed.
Industry: Utilized in the development of diagnostic assays and screening tools for HIV-1 inhibitors
Mechanism of Action
Hiv-IN-1 exerts its effects by binding to the integrase enzyme of HIV-1, thereby inhibiting its activity. The compound specifically targets the active site of integrase, preventing the enzyme from catalyzing the integration of viral DNA into the host genome. This inhibition disrupts the replication cycle of HIV-1, reducing viral load and preventing the spread of infection .
Comparison with Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: Hiv-IN-1 is unique in its chemical structure and mechanism of action compared to other integrase inhibitors. While compounds like raltegravir and dolutegravir also target the integrase enzyme, this compound has shown efficacy against strains of HIV-1 that are resistant to these drugs. Additionally, this compound has a distinct binding profile, which may contribute to its effectiveness in overcoming resistance .
Properties
Molecular Formula |
C37H35F4N9O2S |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
N-[(1S)-1-[6-(3-amino-1-methylindazol-7-yl)-2-(3-hydroxy-3-methylazetidin-1-yl)-[1,3]thiazolo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetamide |
InChI |
InChI=1S/C37H35F4N9O2S/c1-37(52)15-49(16-37)36-45-35-27(53-36)13-25(21-4-3-5-23-31(21)48(2)47-34(23)42)29(44-35)26(10-17-8-19(38)12-20(39)9-17)43-28(51)14-50-32-22(30(46-50)33(40)41)7-6-18-11-24(18)32/h3-5,8-9,12-13,18,24,26,33,52H,6-7,10-11,14-16H2,1-2H3,(H2,42,47)(H,43,51)/t18?,24?,26-/m0/s1 |
InChI Key |
LMYMGDORKOWFTR-ZNZMXDNOSA-N |
Isomeric SMILES |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
Canonical SMILES |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


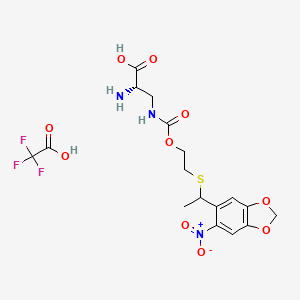
![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole sulfone-d4](/img/structure/B15142568.png)
![(2R,3R,4S,5R,6R)-2-[[(1S,2R,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B15142569.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-5-[4-(hydroxycarbamoyl)phenyl]-2-methylbenzamide](/img/structure/B15142600.png)
![1-chloro-N-[(3-chloro-4-cyanophenyl)-[(2R,4S)-4-hydroxypyrrolidin-2-yl]methyl]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B15142608.png)
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-(trideuteriomethyl)sulfanium;hydrogen sulfate;sulfuric acid](/img/structure/B15142613.png)
